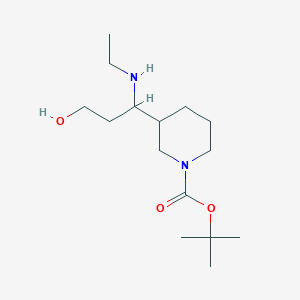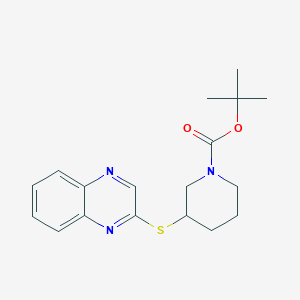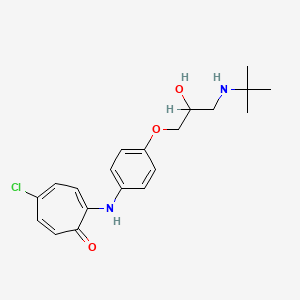
2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a chloro-substituted cycloheptatrienone core and a tert-butylamino group. Its properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the cycloheptatrienone core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the chloro group: Chlorination of the cycloheptatrienone core is typically performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butylamino group: This step involves the reaction of the chloro-substituted cycloheptatrienone with tert-butylamine under controlled conditions.
Final assembly: The final step involves the coupling of the intermediate with 3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxyphenylamine to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cycloheptatrienone core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one can be compared with other similar compounds, such as:
2-Chloro-4-nitroaniline: Similar in having a chloro group and an amino group, but differs in the presence of a nitro group.
4-Chloro-2-aminophenol: Similar in having a chloro group and an amino group, but differs in the presence of a hydroxyl group.
2-Chloro-4,6-dimethylaniline: Similar in having a chloro group and an amino group, but differs in the presence of methyl groups.
Eigenschaften
CAS-Nummer |
38767-88-3 |
|---|---|
Molekularformel |
C20H25ClN2O3 |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]anilino]-5-chlorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C20H25ClN2O3/c1-20(2,3)22-12-16(24)13-26-17-8-6-15(7-9-17)23-18-10-4-14(21)5-11-19(18)25/h4-11,16,22,24H,12-13H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
SLOFMNJNPTZBKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


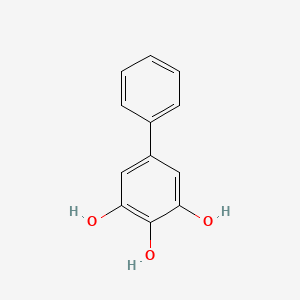
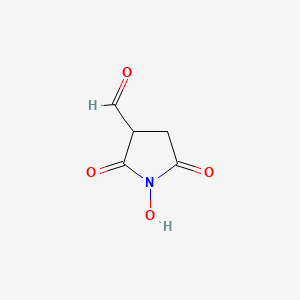
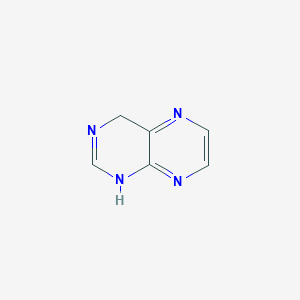
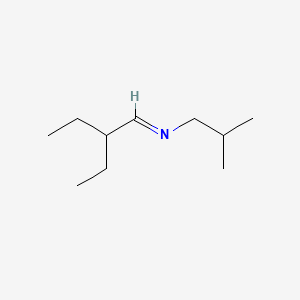
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
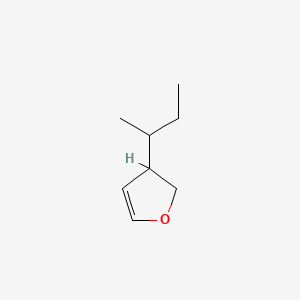
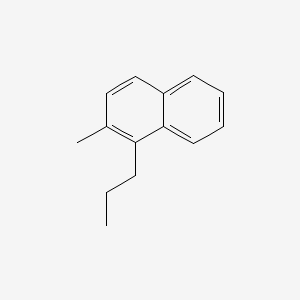
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
